tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry
Industrially, the compound is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: A similar compound used in the synthesis of chiral compounds.
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another tert-butyl-protected piperidine derivative.
Uniqueness
tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings, which provide distinct reactivity and binding properties compared to other similar compounds. This structural feature enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-11-7-8-13(12-18)14(19)17-9-5-4-6-10-17/h13H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDZKKRQIOXUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640706 |
Source
|
Record name | tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937724-76-0 |
Source
|
Record name | tert-Butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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